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molecular formula C13H15NO B8574071 1-[(Dimethylamino)methylidene]-3,4-dihydronaphthalen-2(1H)-one CAS No. 90514-17-3

1-[(Dimethylamino)methylidene]-3,4-dihydronaphthalen-2(1H)-one

Cat. No. B8574071
M. Wt: 201.26 g/mol
InChI Key: JXWWZGLGMUTHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04511569

Procedure details

Heat 8.0 ml of 2-tetralone and 12.0 ml of dimethylformamide dimethyl acetal under reflux at 80° for 11/2 hours. Concentrate the reaction mixture in vacuo. Dissolve the residue in hot methanol, add charcoal, filter, and concentrate the filtrate in vacuo to give the title compound, an amber oil.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][C:2]1=[O:11].CO[CH:14](OC)[N:15]([CH3:17])[CH3:16]>>[CH3:14][N:15]([CH:17]=[C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][C:2]1=[O:11])[CH3:16]

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
C1C(CCC2=CC=CC=C12)=O
Name
Quantity
12 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux at 80° for 11/2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mixture in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in hot methanol
ADDITION
Type
ADDITION
Details
add charcoal
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(C)C=C1C(CCC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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